Monoamine Transporter Inhibition: MDPHP vs. MDPV, MDPBP, and α-PVP at Human DAT, NET, SERT
In HEK293 cells overexpressing human transporters, MDPHP inhibits DAT with an IC50 of 0.05 μM (95% CI 0.04–0.07 μM) and NET with an IC50 of 0.06 μM (0.03–0.13 μM), potency comparable to MDPV (DAT IC50 0.03 μM, NET IC50 0.05 μM) [1]. The key differentiating parameter is the DAT/SERT selectivity ratio: MDPHP yields a ratio of 184 (86–350), while MDPV exhibits 241 (132–367), and α-PVP exceeds 1,000 [1]. This indicates that MDPHP is approximately 24% less DAT-selective than MDPV relative to SERT affinity. Compared to the shorter-chain homolog MDPPP (DAT/SERT ratio 80) and the medium-chain MDPBP (ratio 155), MDPHP occupies a distinct position within the homologous series, with SERT IC50 of 9 μM (6.0–14 μM) — lower than MDPPP (43 μM) but higher than MDPBP (11 μM) [1].
| Evidence Dimension | Monoamine transporter inhibition potency (IC50) and DAT/SERT selectivity ratio |
|---|---|
| Target Compound Data | MDPHP: DAT IC50 = 0.05 μM (0.04–0.07), NET IC50 = 0.06 μM (0.03–0.13), SERT IC50 = 9 μM (6.0–14), DAT/SERT ratio = 184 (86–350) |
| Comparator Or Baseline | MDPV: DAT IC50 = 0.03 μM (0.03–0.05), NET IC50 = 0.05 μM (0.04–0.08), SERT IC50 = 8.4 μM (6.6–11), DAT/SERT ratio = 241 (132–367); MDPBP: DAT IC50 = 0.07 μM, SERT IC50 = 11 μM, ratio = 155; α-PVP: DAT IC50 = 0.03 μM, SERT IC50 = 279 μM, ratio >1,000 |
| Quantified Difference | MDPHP DAT/SERT ratio is 23.7% lower than MDPV (184 vs 241). MDPHP SERT IC50 is 79% lower than MDPPP (9 vs 43 μM) and 18% lower than MDPBP (9 vs 11 μM). |
| Conditions | HEK293 cells expressing human NET, DAT, SERT; [³H]monoamine uptake assay |
Why This Matters
A lower DAT/SERT ratio predicts a subtly different in vivo psychopharmacological profile compared to MDPV — slightly greater serotonergic engagement may alter abuse liability, interoceptive effects, or toxicity signatures — making MDPHP a distinct research tool for studying the role of DAT/SERT balance in cathinone pharmacology.
- [1] Kolaczynska KE, Thomann J, Hoener MC, Liechti ME. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. Int J Mol Sci. 2021;22(15):8277. doi:10.3390/ijms22158277 View Source
